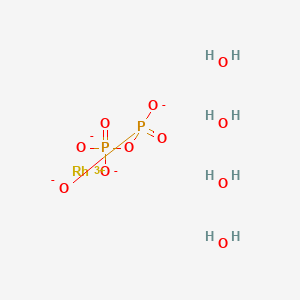
phosphonato phosphate;rhodium(3+);tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The bidentate tetraaquarhodium-pyrophosphate complex is a coordination compound with the molecular formula H4O11P2Rh- It is known for its unique structure where rhodium is coordinated with four water molecules and a pyrophosphate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the bidentate tetraaquarhodium-pyrophosphate complex typically involves the reaction of rhodium salts with pyrophosphate under aqueous conditions. The reaction is carried out at controlled temperatures to ensure the formation of the desired complex. The general reaction can be represented as: [ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + \text{Na}_4\text{P}_2\text{O}_7 \rightarrow [\text{Rh}(\text{H}_2\text{O})_4(\text{P}_2\text{O}_7)] + \text{NaCl} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing reaction conditions, such as temperature, pH, and concentration of reactants, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
The bidentate tetraaquarhodium-pyrophosphate complex can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized, leading to changes in its oxidation state.
Reduction: The complex can be reduced, affecting the coordination environment of rhodium.
Substitution: Ligands in the complex can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of rhodium, while substitution reactions can yield complexes with different ligands.
Aplicaciones Científicas De Investigación
The bidentate tetraaquarhodium-pyrophosphate complex has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in industrial processes that require rhodium-based catalysts.
Mecanismo De Acción
The mechanism by which the bidentate tetraaquarhodium-pyrophosphate complex exerts its effects involves the coordination of rhodium with the pyrophosphate ligand. This coordination affects the electronic properties of rhodium, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application, such as catalysis or therapeutic use.
Comparación Con Compuestos Similares
Similar Compounds
- Bidentate tetraaquarhodium-phosphate complex
- Bidentate tetraaquarhodium-sulfate complex
- Bidentate tetraaquarhodium-nitrate complex
Uniqueness
The bidentate tetraaquarhodium-pyrophosphate complex is unique due to its specific coordination environment and the presence of the pyrophosphate ligand. This gives it distinct properties compared to other rhodium complexes, making it particularly useful in certain catalytic and therapeutic applications.
Propiedades
Número CAS |
107053-38-3 |
|---|---|
Fórmula molecular |
H8O11P2Rh- |
Peso molecular |
348.91 g/mol |
Nombre IUPAC |
phosphonato phosphate;rhodium(3+);tetrahydrate |
InChI |
InChI=1S/H4O7P2.4H2O.Rh/c1-8(2,3)7-9(4,5)6;;;;;/h(H2,1,2,3)(H2,4,5,6);4*1H2;/q;;;;;+3/p-4 |
Clave InChI |
CQKDXFIUSXYKLC-UHFFFAOYSA-J |
SMILES |
O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Rh+3] |
SMILES canónico |
O.O.O.O.[O-]P(=O)([O-])OP(=O)([O-])[O-].[Rh+3] |
Sinónimos |
identate tetraaquarhodium-pyrophosphate complex pyrophosphate-bidentate rhodium complex Rh(H2O)4PP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















